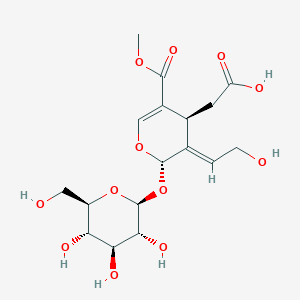

10-Hydroxyoleoside 11-methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

10-Hydroxyoleoside 11-methyl ester is a natural product that belongs to the class of secoiridoids. It is known for its wide range of biological and pharmacological activities. The compound has a molecular formula of C17H24O12 and a molecular weight of 420.37 g/mol . It is primarily used in research related to life sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxyoleoside 11-methyl ester involves several steps, including the formation of the secoiridoid skeleton and subsequent functionalization. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. it is typically produced in small quantities using advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

10-Hydroxyoleoside 11-methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

10-Hydroxyoleoside 11-methyl ester has several scientific research applications:

Chemistry: Used as a model compound for studying secoiridoid chemistry.

Biology: Investigated for its biological activities, including anti-cancer properties.

Medicine: Potential therapeutic applications due to its pharmacological activities.

Industry: Used in the development of new pharmaceuticals and natural product-based therapies

Mechanism of Action

The mechanism of action of 10-Hydroxyoleoside 11-methyl ester involves its interaction with various molecular targets and pathways. It has been shown to induce cell cycle arrest, increase reactive oxygen species (ROS) production, and affect mitochondrial membrane potential (MMP) in cancer cells . These actions contribute to its anti-cancer properties.

Comparison with Similar Compounds

10-Hydroxyoleoside 11-methyl ester is similar to other secoiridoids such as:

- 10-Hydroxyoleoside dimethyl ester

- 10-Hydroxyligustroside

- Multifloroside

Uniqueness

What sets this compound apart is its specific functional groups and the unique biological activities it exhibits. Its ability to induce cell cycle arrest and increase ROS production makes it a valuable compound for cancer research .

Biological Activity

10-Hydroxyoleoside 11-methyl ester (CAS: 131836-11-8) is a secoiridoid compound derived from the Oleaceae family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antioxidant, anti-inflammatory, and potential anti-cancer properties based on various research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C18H34O9

- Molecular Weight : 382.46 g/mol

The compound features a hydroxyl group at the 10 position and a methyl group at the 11 position, which are significant for its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. The antioxidant activity was evaluated using the DPPH free radical scavenging assay, where it demonstrated effective scavenging ability with IC50 values ranging from 0.1 to 0.9 µM, indicating strong potential as an antioxidant agent .

2. Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in leukocytes and endothelial cells, suggesting a role in mitigating inflammation-related diseases .

3. Anti-cancer Activity

The anti-cancer potential of this compound has been explored in vitro against various cancer cell lines:

- Cell Lines Tested :

- Human epidermoid carcinoma cell line A431

- Human non-small cell lung cancer (NSCLC) cell line A549

Findings :

- The compound exhibited varying degrees of inhibition on cell proliferation across different cancer cell lines.

- Notably, it was part of a study comparing several secoiridoids where multifloroside (another related compound) showed the highest inhibitory activity against A431 cells, while the structure-activity relationship indicated that specific functional groups may enhance anti-cancer effects .

Table: Summary of Biological Activities

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | IC50 = 0.1 to 0.9 µM; strong antioxidant activity |

| Anti-inflammatory | Cytokine Production Assay | Inhibits pro-inflammatory cytokines |

| Anti-cancer | Cell Proliferation Assay | Inhibits proliferation in A431 and A549 cell lines |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of hydroxyl groups at specific positions enhances the biological activities of secoiridoids like this compound. The o-hydroxy-p-hydroxy-phenylethyl group has been identified as particularly influential in promoting anti-cancer properties .

Properties

IUPAC Name |

2-[(2S,3E,4S)-3-(2-hydroxyethylidene)-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O12/c1-26-15(25)9-6-27-16(7(2-3-18)8(9)4-11(20)21)29-17-14(24)13(23)12(22)10(5-19)28-17/h2,6,8,10,12-14,16-19,22-24H,3-5H2,1H3,(H,20,21)/b7-2+/t8-,10+,12+,13-,14+,16-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXBBPZLNJMTDC-KPZJISDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H](/C(=C/CO)/[C@@H]1CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.